3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-phenylmethoxypiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-8-9-17(10-13-6-7-13)11-16(15)19-12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIKGFHHJDBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)C(C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol or methanol.
Another method involves the stereoselective synthesis of piperidin-4-ones, which can be achieved through catalytic hydrogenation or reduction reactions. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield racemic or enantiopure 4-piperidones .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Reactions Involving the Ketone Group
The 4-keto group participates in nucleophilic additions and reductions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Reduction | NaBH<sub>4</sub>/MeOH or LiAlH<sub>4</sub>/THF | 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-ol | Stereoselectivity depends on reducing agent |
| Grignard Addition | RMgX (e.g., MeMgBr) in THF | 4-Alkyl-3-(benzyloxy)-1-(cyclopropylmethyl)piperidin-4-ol | Alkyl group adds to carbonyl carbon |
| Oxime Formation | NH<sub>2</sub>OH·HCl, EtOH, reflux | 4-(Hydroxyimino)-3-(benzyloxy)-1-(cyclopropylmethyl)piperidine | Used for derivatization or protection |
The ketone’s electrophilicity is modulated by the adjacent benzyloxy group, which may stabilize enolate intermediates under basic conditions (e.g., LDA/THF at −78°C), enabling alkylation or aldol reactions.
Reactions of the Benzyloxy Group
The benzyloxy ether undergoes cleavage under hydrogenolytic or acidic conditions:
The liberated hydroxyl group can subsequently undergo alkylation, acylation, or oxidation (e.g., to a ketone using Jones reagent).
Reactivity of the Cyclopropylmethyl Substituent
The cyclopropylmethyl group on nitrogen exhibits limited reactivity due to steric shielding but may engage in:
Ring-opening reactions are contingent on carbocation stability at the cyclopropane carbon, as observed in analogous systems .
Miscellaneous Transformations
-
Enolate Chemistry : Deprotonation with LDA followed by trapping with electrophiles (e.g., alkyl halides) yields α-substituted derivatives.
-
Cross-Coupling : Suzuki-Miyaura coupling at hypothetical boronate intermediates (not directly observed but plausible via ketone functionalization).
Stability and Handling
Scientific Research Applications
Therapeutic Agent Development
3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one has been investigated for its potential as a therapeutic agent in various fields:
- CNS Disorders : Research indicates that derivatives of piperidin-4-one compounds can exhibit activity in models of schizophrenia and cognitive impairment, suggesting that this compound may have similar applications .
- Inflammatory Diseases : The compound's structure allows for exploration in treating conditions involving monocyte and T-cell activation, which are critical in inflammatory responses .
Antimicrobial Activity
Recent studies have highlighted the potential of benzyloxy derivatives, including those related to this compound, as effective antitubercular agents against Mycobacterium tuberculosis. These compounds demonstrated significant minimum inhibitory concentrations (MIC), indicating strong antimicrobial properties .
Study 1: Antitubercular Activity
A series of benzyloxy derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Compounds derived from modifications of cyclopropylmethyl groups showed promising results with MIC values comparable to established drugs. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .
Study 2: CNS Activity
Research into the structure-activity relationship (SAR) of piperidin-4-one derivatives has shown that certain modifications can lead to increased efficacy in cognitive models. The findings suggest that compounds like this compound could be further explored for their potential to treat cognitive deficits associated with neurodegenerative diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidin-4-one Derivatives
| Compound Name | CAS Number | Position 1 Substituent | Position 3 Substituent | Key Feature(s) |
|---|---|---|---|---|
| This compound | Not provided | Cyclopropylmethyl | Benzyloxy | High steric bulk, metabolic stability |
| 1-Benzyl-3-methylpiperidin-4-one | 34737-89-8 | Benzyl | Methyl | Low steric hindrance, flexibility |
| 1-Benzyl-4-bromopiperidin-3-one | 775225-43-9 | Benzyl | Bromine | Electrophilic reactivity |
| (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one | 35024-48-7 | Benzyl | Dimethylamino methylene | Electron-rich, nucleophilic potential |
Electronic and Reactivity Profiles
- Benzyloxy vs. In contrast, the benzyl group in 1-Benzyl-3-methylpiperidin-4-one lacks an oxygen atom, reducing its electron-donating capacity .
- Cyclopropylmethyl vs. Alkyl Chains: The cyclopropylmethyl group introduces ring strain, which can enhance metabolic stability by resisting oxidative degradation—a property less pronounced in straight-chain alkyl analogs like the methyl group in 34737-89-8 .
- Halogen vs. Ether Functionality : The bromine in 775225-43-9 facilitates nucleophilic substitution, whereas the benzyloxy group in the target compound is more resistant to displacement under mild conditions .
Biological Activity
3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one, also known by its CAS number 2225136-24-1, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 259.35 g/mol. The compound features a piperidine ring substituted with a benzyloxy group and a cyclopropylmethyl moiety, which may influence its interaction with biological targets.
1. Antipsychotic Properties
Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit potential antipsychotic effects. For instance, compounds that act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors have shown efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models without significant motor impairment . This suggests that the compound may have similar properties worth investigating further.
2. Anticholinesterase Activity
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Some studies have reported that related compounds demonstrate significant inhibition of human acetylcholinesterase (AChE) with IC values indicating potent activity . This activity is essential for enhancing cholinergic transmission and could be relevant for this compound.
3. Antimicrobial Activity
The structural framework of this compound may also lend itself to antimicrobial properties. A series of benzyloxy-substituted compounds have been identified as having potent antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard treatments . This highlights the potential for exploring the compound's efficacy against bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives. The presence of the benzyloxy group and cyclopropylmethyl substitution appears to enhance the interaction with biological targets, possibly through improved binding affinity or selectivity. Studies suggest that modifications to these substituents can lead to variations in pharmacological profiles, emphasizing the importance of systematic exploration in drug design .
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
- Antipsychotic Activity : In a preclinical study, a related piperidine derivative was shown to reverse psychostimulant-induced behaviors in rodents, indicating potential therapeutic applications in schizophrenia .
- Neuroprotective Effects : Research on similar compounds has demonstrated their ability to upregulate neuroprotective pathways and reduce oxidative stress, which is crucial for neurodegenerative disease management .
- Antimicrobial Efficacy : A study on benzyloxyphenyl derivatives revealed significant activity against Mycobacterium tuberculosis, suggesting that structural modifications can lead to promising antitubercular agents .
Q & A
Synthesis and Characterization
Basic Question : What are the common synthetic routes and characterization techniques for 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one? Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like piperidin-4-one derivatives are functionalized with benzyloxy and cyclopropylmethyl groups using reagents such as benzyl halides or cyclopropylmethyl bromides. Key steps include:
- Reaction optimization : Use of bases (e.g., triethylamine) in aprotic solvents (e.g., dichloromethane) to facilitate substitutions .
- Characterization : Confirm structure via H-NMR (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) and mass spectrometry. Thin-layer chromatography (TLC) with hexane/EtOAc systems monitors reaction progress .
Advanced Question : How can stereochemical challenges in the synthesis of this compound be addressed? Answer : Stereochemical control may require chiral catalysts or resolution techniques. For example:
- Chiral HPLC or diastereomeric salt formation can isolate enantiomers.
- Kinetic resolution during cyclopropane formation or benzylation steps minimizes racemization. Computational modeling (e.g., DFT) predicts steric effects of substituents on reaction pathways .
Structural Analysis
Basic Question : How is the crystal structure of this compound determined? Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard:
- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. The benzyloxy group’s torsion angles and cyclopropyl ring geometry are key validation metrics .
Advanced Question : How can structural ambiguities (e.g., disorder in the benzyloxy group) be resolved during crystallographic refinement? Answer :
- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals.
- Disorder modeling : Split positions for overlapping atoms (e.g., benzyloxy rotamers) with occupancy factors adjusted via least-squares refinement.
- Validation tools : Check R-factor discrepancies () and electron density maps (e.g., OMIT maps) to confirm ambiguous regions .
Biological Activity and Mechanisms
Basic Question : What preliminary assays are used to evaluate the biological activity of this compound? Answer :
- In vitro screening : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.
- Cellular assays : Measure cytotoxicity (MTT assay) or receptor binding (e.g., CREBBP bromodomain inhibition via SPR) .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model) .
Advanced Question : How can molecular interactions between this compound and its protein targets be characterized? Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CREBBP bromodomain) to resolve binding modes (e.g., hydrogen bonds with conserved water molecules) .
- MD simulations : Run 100-ns trajectories to analyze ligand-induced conformational changes (e.g., loop movements in active sites).
- SAR studies : Modify substituents (e.g., replace benzyloxy with fluorinated groups) to correlate structure with binding affinity () .
Safety and Handling
Basic Question : What safety precautions are recommended for handling this compound? Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage : Keep in sealed containers under inert gas (N) at 2–8°C.
- Spill management : Neutralize with sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .
Advanced Question : How can hazards be mitigated during large-scale reactions involving this compound? Answer :
- Process safety : Conduct calorimetry (e.g., RC1e) to monitor exothermicity during benzylation steps.
- Waste treatment : Use activated carbon filtration to adsorb residual compound before disposal.
- Ventilation : Install scrubbers to capture volatile byproducts (e.g., cyclopropane derivatives) .
Data Contradictions and Reproducibility
Advanced Question : How should researchers address discrepancies in reported synthetic yields or biological activity data? Answer :
- Reaction auditing : Verify purity of starting materials (e.g., cyclopropylmethyl bromide ≥98% by GC) and moisture levels in solvents.
- Assay standardization : Use internal controls (e.g., reference inhibitors) in biological assays to normalize inter-lab variability.
- Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to identify structural outliers affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
